Nav1.7 Potency and Subtype Selectivity: PF-05198007 vs. PF-05089771 and Lidocaine
PF-05198007 demonstrates nanomolar potency against Nav1.7 while maintaining >1000-fold selectivity over cardiac Nav1.5, a profile distinct from both the close analog PF-05089771 and the non-selective local anesthetic lidocaine [1][2].
| Evidence Dimension | IC50 and Selectivity |
|---|---|
| Target Compound Data | hNav1.7 IC50: ~9 nM (state-dependent); mNav1.7 IC50: 5.2 nM; Nav1.5 IC50: >10 µM [1] |
| Comparator Or Baseline | PF-05089771: hNav1.7 IC50: 11 nM, Nav1.5 IC50: >10 µM [1]. Lidocaine: hNav1.7 IC50: 1.31 ± 0.87 mM (WT, resting state) [2]. |
| Quantified Difference | PF-05198007 is ~145,000-fold more potent than lidocaine at Nav1.7 and >1,000-fold selective over Nav1.5 vs. lidocaine's non-selective profile. |
| Conditions | PatchXpress/Manual patch-clamp on heterologously expressed human channels at half-inactivation voltage (Nav1.7) or resting state (Lidocaine). |
Why This Matters
High potency and subtype selectivity enable unambiguous interrogation of Nav1.7 physiology without confounding off-target effects, essential for target validation and safety pharmacology studies.
- [1] Alexandrou AJ, Brown AR, Chapman ML, et al. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLoS ONE. 2016;11(4):e0152405. View Source
- [2] Wu MT, Huang PY, Yen CT, Chen CC. A Novel SCN9A Mutation Responsible for Primary Erythromelalgia and Is Resistant to the Treatment of Sodium Channel Blockers. PLoS ONE. 2013;8(1):e55212. View Source
